But-3-enoyl chloride is a highly reactive, beta,gamma-unsaturated acyl chloride featuring both an electrophilic carbonyl group and a terminal alkene. It serves as a critical bifunctional building block in organic synthesis, polymer chemistry, and the pharmaceutical industry. Unlike its conjugated isomers, it provides a non-conjugated terminal olefin that is essential for downstream cross-metathesis, ring-closing metathesis (RCM), and epoxidation reactions. Procurement of this specific compound is driven by the need for exact chain-length control in macrocyclization and the avoidance of Michael addition side reactions typical of alpha,beta-unsaturated analogs [1].
Substituting But-3-enoyl chloride with its conjugated isomer, crotonoyl chloride (but-2-enoyl chloride), or shorter/longer analogs like acryloyl chloride and 4-pentenoyl chloride, fundamentally alters process chemistry. Conjugated acyl chlorides act as strong Michael acceptors, leading to competing conjugate addition by nucleophiles during acylation, which drastically reduces the yield of the desired terminal-alkene intermediate. Furthermore, in ring-closing metathesis (RCM) applications, substituting with 4-pentenoyl chloride alters the final macrocycle size by adding an extra carbon, while acryloyl chloride often fails to undergo RCM entirely due to the rigidity and electron deficiency of its conjugated double bond [1].
Acryloyl chloride and crotonoyl chloride exhibit different boiling points and vapor handling requirements, which may alter distillation and recovery protocols.
Conjugated analogs (acryloyl, crotonoyl) limit alkene reactivity to electrophilic additions; non-conjugated terminal vinyl enables radical and thiol-ene chemistries.
Substituting with conjugated acyl chlorides can consume the double bond during polymerization, preventing post-functionalization of pendant vinyl groups.
But-3-enoyl chloride is a kinetic product that is highly susceptible to base-catalyzed isomerization into the thermodynamic sink, crotonoyl chloride (the alpha,beta-unsaturated isomer). When acylation is performed using excess strong bases like triethylamine, the terminal alkene rapidly migrates to form a 73:27 mixture of conjugated E/Z isomers. To preserve the terminal double bond, acylation must be performed using milder bases like pyridine or strictly controlled stoichiometric conditions[1].
| Evidence Dimension | Double bond position stability under basic conditions |
| Target Compound Data | Isomerizes to a 73:27 mixture of conjugated E/Z isomers if excess NEt3 is used |
| Comparator Or Baseline | Crotonoyl chloride (Thermodynamically stable, 0% isomerization risk) |
| Quantified Difference | Up to 100% loss of terminal alkene utility if base stoichiometry is uncontrolled |
| Conditions | Acylation reactions in the presence of excess triethylamine vs. pyridine |
Buyers must ensure their synthetic protocols are adapted to avoid base-catalyzed isomerization, ensuring the procured terminal alkene is preserved for downstream reactions.
In the synthesis of specific macrolactams and macrolactones (such as epothilone analogues or piperidine alkaloids), But-3-enoyl chloride provides the exact carbon chain length required for efficient cyclization. When compared to acryloyl chloride, which often fails to undergo RCM (yielding 0% product due to decomposition) because of the electron-deficient and rigid nature of its conjugated double bond, But-3-enoyl chloride successfully yields the target macrocycles (up to 79% yield) using standard Grubbs catalysts. Substituting with 4-pentenoyl chloride results in a different ring size, altering the structural and biological properties of the final product [1].
| Evidence Dimension | RCM cyclization feasibility and target ring size |
| Target Compound Data | Successful RCM yielding target macrocycle (e.g., 79% yield in specific bridged systems) |
| Comparator Or Baseline | Acryloyl chloride (0% yield, decomposition) / 4-Pentenoyl chloride (+1 carbon ring expansion) |
| Quantified Difference | Binary success (79% yield) vs. complete failure (0%) for specific macrocycle dimensions |
| Conditions | Ruthenium-catalyzed RCM (Grubbs catalysts) in dichloromethane |
Procurement must specify But-3-enoyl chloride to achieve the exact macrocycle dimensions required for target-oriented synthesis without RCM failure.
Because the double bond in But-3-enoyl chloride is isolated from the carbonyl group (beta,gamma-unsaturated), it undergoes clean nucleophilic attack at the acyl chloride carbon, frequently yielding >90% of the desired direct acylation product. In contrast, alpha,beta-unsaturated comparators like crotonoyl chloride and acryloyl chloride act as potent Michael acceptors. Reaction with amines or alcohols often leads to competing conjugate addition, significantly lowering the yield of the desired unsaturated amide or ester and complicating purification [1].
| Evidence Dimension | Chemoselectivity during nucleophilic acylation |
| Target Compound Data | >90% yield of direct acylation products (terminal alkene amides/esters) |
| Comparator Or Baseline | Crotonoyl chloride (High susceptibility to conjugate addition byproducts) |
| Quantified Difference | Near-quantitative chemoselectivity for direct acylation over Michael addition |
| Conditions | Reaction with nucleophiles (amines/alcohols) under standard acylation conditions |
Using But-3-enoyl chloride eliminates the need for complex purification steps required to remove Michael addition byproducts, improving overall process efficiency.
The isolated terminal double bond of But-3-enoyl chloride derivatives is sufficiently electron-rich to undergo clean electrophilic epoxidation using standard reagents like m-CPBA, achieving yields up to 84%. Conversely, the conjugated double bond in crotonoyl chloride derivatives is highly electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, rendering it highly resistant to standard electrophilic epoxidation [1].
| Evidence Dimension | Reactivity towards electrophilic epoxidation (m-CPBA) |
| Target Compound Data | 84% yield of terminal epoxide |
| Comparator Or Baseline | Conjugated alpha,beta-unsaturated analogs (0% yield under standard electrophilic conditions) |
| Quantified Difference | 84% absolute yield difference in electrophilic epoxidation |
| Conditions | Reaction with m-CPBA in dichloromethane at room temperature |
Essential for buyers synthesizing epoxide-bearing covalent inhibitors or reactive monomers, where conjugated analogs would fail to react.
Where this compound is the right choice: Target-oriented synthesis of specific ring sizes (e.g., piperidine alkaloids like conhydrine, or epothilone analogues) where the exact beta,gamma-unsaturated chain length is strictly required for successful Grubbs-catalyzed ring-closing metathesis [1].
Where this compound is the right choice: In the pharmaceutical industry to synthesize covalent inhibitors or specific functionalized building blocks via m-CPBA epoxidation, which is impossible with conjugated analogs [2].
Where this compound is the right choice: Synthesis of specialized cross-linkers or polymers where terminal alkene functionality must be preserved without the interference of Michael addition during monomer synthesis [1].
Flammable;Corrosive